molecular formula C23H18ClNO5 B341654 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-(4-CHLOROBENZAMIDO)BENZOATE

2-(4-METHOXYPHENYL)-2-OXOETHYL 3-(4-CHLOROBENZAMIDO)BENZOATE

Cat. No.: B341654
M. Wt: 423.8 g/mol
InChI Key: LLYBZVWTQOVZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-METHOXYPHENYL)-2-OXOETHYL 3-(4-CHLOROBENZAMIDO)BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a chlorobenzoyl group, and a benzoate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-(4-CHLOROBENZAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the benzoylation of substituted phenols under low temperature, followed by a Fries rearrangement using anhydrous aluminum chloride as a catalyst . This process yields hydroxy benzophenones, which are then further reacted to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-2-OXOETHYL 3-(4-CHLOROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-METHOXYPHENYL)-2-OXOETHYL 3-(4-CHLOROBENZAMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-(4-CHLOROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cell membrane integrity in microorganisms . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHOXYPHENYL)-2-OXOETHYL 3-(4-CHLOROBENZAMIDO)BENZOATE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H18ClNO5

Molecular Weight

423.8 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 3-[(4-chlorobenzoyl)amino]benzoate

InChI

InChI=1S/C23H18ClNO5/c1-29-20-11-7-15(8-12-20)21(26)14-30-23(28)17-3-2-4-19(13-17)25-22(27)16-5-9-18(24)10-6-16/h2-13H,14H2,1H3,(H,25,27)

InChI Key

LLYBZVWTQOVZPL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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